molecular formula C10H11IO B14052489 1-(5-Iodo-2-methylphenyl)propan-2-one

1-(5-Iodo-2-methylphenyl)propan-2-one

Cat. No.: B14052489
M. Wt: 274.10 g/mol
InChI Key: XTPBFRLPAJRQQJ-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-methylphenyl)propan-2-one is a chemical compound characterized by the presence of an iodo substituent and a methylphenyl group attached to a propanone backbone. This compound, with the molecular formula C10H11IO and a molecular weight of 274.1 g/mol, is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

The synthesis of 1-(5-Iodo-2-methylphenyl)propan-2-one typically involves the iodination of 2-methylpropiophenoneIndustrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Iodo-2-methylphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Iodo-2-methylphenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby exerting their biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

1-(5-Iodo-2-methylphenyl)propan-2-one can be compared with other similar compounds, such as:

    2-Iodo-1-p-tolyl-propan-1-one: This compound also contains an iodo substituent and a propanone backbone but differs in the position of the methyl group.

    1-(4-Iodo-2-methylphenyl)propan-2-one: Similar in structure but with the iodo group at a different position on the aromatic ring.

    1-(5-Bromo-2-methylphenyl)propan-2-one: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

1-(5-iodo-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11IO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3

InChI Key

XTPBFRLPAJRQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)CC(=O)C

Origin of Product

United States

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